molecular formula C13H8BrCl2NO B5635432 2-bromo-N-(3,5-dichlorophenyl)benzamide

2-bromo-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B5635432
M. Wt: 345.0 g/mol
InChI Key: CBQREZYMYOLNMF-UHFFFAOYSA-N
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Description

2-bromo-N-(3,5-dichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring and two chlorine atoms at the third and fifth positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration or sulfonation reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Electrophilic Aromatic Substitution: Introduction of nitro or sulfonic acid groups onto the phenyl ring.

    Reduction: Conversion of the benzamide to the corresponding amine.

Scientific Research Applications

2-bromo-N-(3,5-dichlorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study the interaction of small molecules with biological targets.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,5-dichlorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 3-bromo-N-(3,5-dichlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2-bromo-N-(3,5-dichlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-bromo-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-12-4-2-1-3-11(12)13(18)17-10-6-8(15)5-9(16)7-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQREZYMYOLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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